1,5-dimethyl-4-((E)-((E)-3-(4-nitrophenyl)allylidene)amino)-2-phenyl-1H-pyrazol-3(2H)-one
Description
Properties
IUPAC Name |
1,5-dimethyl-4-[[(E)-3-(4-nitrophenyl)prop-2-enylidene]amino]-2-phenylpyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-15-19(20(25)23(22(15)2)17-8-4-3-5-9-17)21-14-6-7-16-10-12-18(13-11-16)24(26)27/h3-14H,1-2H3/b7-6+,21-14? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUADMVQNJRNFTL-VJHKLOOISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC=CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C/C=C/C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,5-Dimethyl-4-((E)-((E)-3-(4-nitrophenyl)allylidene)amino)-2-phenyl-1H-pyrazol-3(2H)-one, a pyrazole derivative, has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 362.39 g/mol. The structure features a pyrazole ring substituted with a nitrophenyl group and an allylidene amino group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 362.39 g/mol |
| Chemical Structure | Structure |
Antioxidant Properties
Research indicates that derivatives of pyrazole exhibit significant antioxidant activity. A study utilizing molecular docking simulations found that compounds similar to this compound demonstrated excellent antioxidant properties through the inhibition of free radicals . This activity is attributed to the presence of electron-donating groups like the nitrophenyl moiety.
Anti-inflammatory Effects
The compound has shown potential anti-inflammatory effects in various studies. The docking results from another investigation suggested that similar pyrazole derivatives could inhibit inflammatory pathways by modulating cytokine production and reducing oxidative stress . This mechanism is crucial for developing treatments for chronic inflammatory diseases.
Anticancer Activity
The anticancer potential of this compound is noteworthy. Pyrazole derivatives have been documented to inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have been reported to exhibit cytotoxicity against various cancer cell lines, including breast and colon cancer cells . The presence of the nitro group enhances the electrophilic character of the molecule, potentially increasing its reactivity with cellular targets.
Case Studies
- Synthesis and Characterization : A study synthesized this compound using a straightforward condensation reaction between appropriate aldehydes and amines under controlled conditions. The resulting product was characterized using NMR and X-ray crystallography to confirm its structure .
- In vitro Studies : In vitro assays have demonstrated that this compound can significantly reduce the viability of cancer cells compared to control groups. The mechanism was linked to the activation of apoptotic pathways as evidenced by increased levels of caspase activity in treated cells .
- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of this compound with various biological targets. These studies suggest that it may interact effectively with enzymes involved in inflammatory responses and cancer progression .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The target compound’s 4-nitrophenyl group distinguishes it from analogues with alternative substituents. Key comparisons include:
Key Observations :
- Nitro Group Positioning : The 4-nitrophenyl group in the target compound maximizes electron-withdrawing effects compared to meta-substituted nitro analogues (e.g., 2-hydroxy-5-nitro in ). This may enhance electrophilic reactivity.
- Steric and Stereochemical Differences: The Z-configuration in cyclohexadienyl derivatives reduces conjugation efficiency compared to the E,E-allylideneamino linker in the target compound.
- Hydrogen Bonding : Hydroxy-nitro derivatives (e.g., 2-hydroxy-5-nitro ) exhibit intramolecular H-bonding, absent in the target compound.
Crystallographic and Structural Analysis
Crystal structure data highlight variations in molecular packing and intermolecular interactions:
Structural Insights :
Spectroscopic and Electronic Properties
IR and NMR data reveal substituent-dependent electronic effects:
Q & A
Q. Table 1: Representative Synthesis Conditions
| Precursor | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| 4-Amino-antipyrine | Fe₂O₃@SiO₂/In₂O₃ | 82–88 | |
| 3-(4-Nitrophenyl)allyl aldehyde | None (reflux in ethanol) | 75 |
What advanced characterization techniques are essential for confirming the structure and stereochemistry of this compound?
Basic Research Question
A multi-technique approach is critical:
- X-ray crystallography : Determines absolute configuration and bond angles (e.g., C7–N2–N1 = 107.41°, confirming the (E)-configuration) .
- NMR spectroscopy : ¹H NMR signals at δ 2.3–2.5 ppm (CH₃ groups) and δ 8.1–8.3 ppm (nitrophenyl protons) validate substituent positions .
- HPLC-MS : Monitors purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 431) .
How do structural modifications (e.g., substituent variation) influence the compound’s physicochemical and biological properties?
Advanced Research Question
Structure-Activity Relationship (SAR) Insights :
- Nitro group position : Para-substitution on the phenyl ring enhances π-stacking interactions in crystal lattices, improving thermal stability .
- Allylidene chain length : Longer chains (e.g., 4-iodobutoxy in ) increase steric hindrance, reducing solubility but enhancing binding affinity in biological assays.
- Pyrazolone methylation : 1,5-Dimethyl groups stabilize the tautomeric form, affecting redox behavior .
Q. Table 2: Substituent Effects on Melting Points
| Substituent | Melting Point (°C) | Reference |
|---|---|---|
| 4-Nitrobenzyloxy | 198–200 | |
| 4-Iodobutoxy | 185–187 | |
| 3-Nitro-4-hydroxybenzyl | 210–212 |
What computational methods are recommended to predict the compound’s reactivity or interaction with biological targets?
Advanced Research Question
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gap ~4.1 eV) to predict charge transfer and stability .
- Molecular docking : Simulates binding to cyclooxygenase-2 (COX-2) using AutoDock Vina, highlighting hydrogen bonds with Tyr385 and Ser530 residues .
- Molecular dynamics (MD) : Assesses stability of protein-ligand complexes over 100 ns trajectories .
How should researchers resolve contradictions in crystallographic data across studies?
Advanced Research Question
Discrepancies in unit cell parameters (e.g., monoclinic vs. orthorhombic systems) may arise from:
- Crystallization conditions : Slow evaporation in dichloromethane/hexane vs. acetone .
- Temperature effects : Data collected at 100 K vs. room temperature can alter β angles (e.g., β = 94.01° at 100 K vs. 97.5° at 298 K).
- Validation : Cross-check with CIF files in the Cambridge Structural Database (CSD) and R-factor consistency (<0.05) .
What experimental designs are optimal for evaluating the compound’s biological activity?
Advanced Research Question
- In vitro assays :
- Cell-based assays : MTT assay for cytotoxicity (IC₅₀ values in cancer cell lines) .
- Controls : Include reference compounds (e.g., ascorbic acid for antioxidants) and solvent blanks .
Why is stereochemical control critical during synthesis, and how can it be monitored?
Basic Research Question
The (E)-configuration of the allylideneamino group is essential for planar molecular geometry, enabling π-π interactions. Monitoring methods:
- IR spectroscopy : C=N stretch at ~1600 cm⁻¹ confirms imine formation .
- Single-crystal XRD : Measures dihedral angles between pyrazolone and phenyl rings (<10° indicates coplanarity) .
How does the compound’s stability vary under different storage or reaction conditions?
Advanced Research Question
- Thermal stability : Decomposition above 250°C (TGA data) due to nitro group cleavage .
- Photostability : Degrades under UV light (λ = 254 nm) within 48 hours; store in amber vials .
- pH sensitivity : Stable in neutral conditions but hydrolyzes in strong acids/bases (e.g., t₁/₂ = 2 hours at pH 1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
